An In-depth Technical Guide to [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol: Synthesis, Properties, and Pharmaceutical Potential
An In-depth Technical Guide to [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol: Synthesis, Properties, and Pharmaceutical Potential
Introduction: The Strategic Value of Chiral Cyclopropylmethanols in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular architectures that confer enhanced pharmacological properties is paramount. Among the privileged scaffolds employed by drug discovery professionals, the chiral cyclopropane ring has emerged as a cornerstone for innovation. Its unique conformational rigidity, coupled with its distinct electronic character, offers a powerful tool for optimizing a drug candidate's potency, selectivity, metabolic stability, and pharmacokinetic profile. When functionalized with a hydroxymethyl group, as in the case of cyclopropylmethanols, this moiety becomes a versatile chiral building block for the synthesis of complex pharmaceutical agents.
This technical guide provides a comprehensive overview of [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol, a key intermediate in the synthesis of advanced pharmaceutical compounds. The presence of the trans-1,2-disubstituted cyclopropane ring, the specific (1R,2R) stereochemistry, and the 4-chlorophenyl substituent make this molecule a highly valuable synthon. This guide will delve into its chemical structure and properties, a detailed proposed synthetic protocol, expected analytical characterization, and its potential applications in the development of novel therapeutics. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar chiral building blocks in their synthetic endeavors. The incorporation of a cyclopropyl group can significantly impact a molecule's biological activity and properties.[1]
Chemical Structure and Physicochemical Properties
[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol is a chiral alcohol featuring a 1,2-disubstituted cyclopropane ring with a trans configuration. The molecule's chirality is defined by the absolute stereochemistry at the C1 and C2 positions of the cyclopropane ring, which are (R) and (R), respectively.
| Property | Value | Source |
| IUPAC Name | [(1R,2R)-2-(4-chlorophenyl)cyclopropyl]methanol | [2] |
| CAS Number | 173679-64-6 | [2] |
| Molecular Formula | C₁₀H₁₁ClO | [2] |
| Molecular Weight | 182.65 g/mol | [2] |
| SMILES | Clc1ccc(C[C@@H]2C[C@H]2CO)cc1 | [2] |
| Appearance | Expected to be a colorless oil or a low-melting solid | General knowledge |
| Purity | Commercially available up to 95% | [2] |
digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,-0.5!"]; C3 [label="C", pos="0.5,0.8!"]; C4 [label="C", pos="-1.2,0.3!"]; O1 [label="O", pos="-1.8,-0.5!"]; H1[label="H", pos="-2.3,-0.2!"]; C5 [label="C", pos="2.2,-0.2!"]; C6 [label="C", pos="2.9,0.5!"]; C7 [label="C", pos="3.9,0.3!"]; C8 [label="C", pos="4.2,-0.6!"]; C9 [label="C", pos="3.5,-1.3!"]; C10 [label="C", pos="2.5,-1.1!"]; Cl1 [label="Cl", pos="5.5,-0.8!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C1; C1 -- C4; C4 -- O1; O1 -- H1; C2 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C5; C8 -- Cl1;
// Chirality labels label_R1 [label="(R)", pos="-0.2,0.3!", fontsize=10, fontcolor="#EA4335"]; label_R2 [label="(R)", pos="1.2,-0.2!", fontsize=10, fontcolor="#EA4335"]; }
Figure 1: Chemical Structure of [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol
Proposed Enantioselective Synthesis
The overall synthetic strategy involves the asymmetric cyclopropanation of 4-chlorostyrene followed by the reduction of an ester functionality to the primary alcohol.
Figure 2: Proposed Synthetic Workflow for [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol
Experimental Protocol (Proposed)
Step 1: Asymmetric Cyclopropanation of 4-Chlorostyrene
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of the chiral catalyst (e.g., a rhodium or copper complex with a chiral ligand) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
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Add 4-chlorostyrene (1.0 equivalent) to the flask.
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Cool the reaction mixture to the optimized temperature for the chosen catalyst (typically ranging from -78 °C to room temperature).
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Slowly add a solution of ethyl diazoacetate (1.1 equivalents) in the same anhydrous solvent via the dropping funnel over several hours. Caution: Ethyl diazoacetate is toxic and potentially explosive; handle with appropriate personal protective equipment in a well-ventilated fume hood.
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Allow the reaction to stir at the optimized temperature until completion, monitoring by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the addition of a suitable reagent (e.g., acetic acid to decompose any remaining diazo compound).
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Concentrate the reaction mixture under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield ethyl (1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carboxylate.
Step 2: Reduction to [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF). Caution: LiAlH₄ is a highly reactive and flammable solid that reacts violently with water. Handle under an inert atmosphere.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of ethyl (1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carboxylate (1.0 equivalent) in the same anhydrous solvent via the dropping funnel.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
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Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
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Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®.
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Wash the filter cake with additional solvent.
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Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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If necessary, purify the final product by flash column chromatography or distillation under reduced pressure to obtain pure [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol.
Expected Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Two doublets in the aromatic region (approximately δ 7.0-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring.
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Hydroxymethyl Protons (CH₂OH): A multiplet (likely a doublet of doublets) in the range of δ 3.5-3.8 ppm.
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Cyclopropyl Protons: A series of complex multiplets in the upfield region (approximately δ 0.8-2.0 ppm), characteristic of the strained cyclopropane ring protons. The trans relationship of the substituents will influence the coupling constants.
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Hydroxyl Proton (OH): A broad singlet, the chemical shift of which will vary depending on the concentration and solvent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aromatic Carbons: Four signals in the aromatic region (approximately δ 125-140 ppm), with the carbon attached to the chlorine atom appearing at a distinct chemical shift.
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Hydroxymethyl Carbon (CH₂OH): A signal in the range of δ 60-70 ppm.
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Cyclopropyl Carbons: Three signals in the upfield region (approximately δ 10-30 ppm), characteristic of the sp³-hybridized carbons in a cyclopropane ring.
IR (Infrared) Spectroscopy:
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
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C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
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C-O Stretch: A strong absorption band in the region of 1000-1100 cm⁻¹.
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C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.
MS (Mass Spectrometry):
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Molecular Ion (M⁺): A molecular ion peak at m/z = 182, with a characteristic M+2 peak at m/z = 184 in an approximately 3:1 ratio, indicative of the presence of a chlorine atom.
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Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of water (M-18), the hydroxymethyl group (M-31), and cleavage of the cyclopropane ring.
Applications in Pharmaceutical Research and Development
[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The strategic incorporation of the chiral 4-chlorophenylcyclopropyl moiety can be a key step in the development of novel drug candidates.
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As a Precursor to Bioactive Molecules: The hydroxyl group of [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol can be readily converted into other functional groups, such as amines, halides, or ethers, allowing for its incorporation into a wide range of molecular scaffolds. For instance, related cyclopropylamines have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes.
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In the Synthesis of P2Y12 Inhibitors: The structurally related (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is a key component of the antiplatelet drug Ticagrelor.[4] This highlights the importance of chiral 2-arylcyclopropylamines in targeting G-protein coupled receptors. [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol could serve as a precursor to novel analogues in this class of therapeutic agents.
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Modulation of Physicochemical Properties: The 4-chlorophenyl group can engage in favorable interactions with biological targets and can influence the molecule's lipophilicity and metabolic stability. The rigid cyclopropane ring serves to lock the conformation of the molecule, which can lead to higher binding affinity and selectivity for its target.
Safety and Handling
As specific toxicity data for [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol is not available, it should be handled with the standard precautions for a novel chemical substance.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
References
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